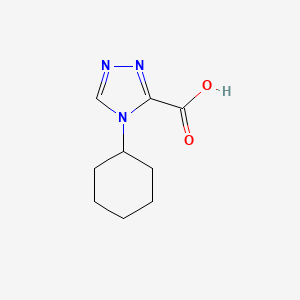
4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a cyclohexyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with hydrazine derivatives, followed by cyclization with carboxylic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production methods often employ scalable and cost-effective processes. For instance, the use of microwave-induced cyclodehydration has been reported to efficiently produce triazole derivatives . Additionally, environmentally benign methods using recyclable reaction media, such as polyethylene glycol, have been explored .
化学反応の分析
Types of Reactions: 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
科学的研究の応用
4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
作用機序
The mechanism of action of 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The cyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
類似化合物との比較
1,2,4-Triazole: A basic triazole structure without the cyclohexyl and carboxylic acid groups.
4-Phenyl-1,2,4-triazole-3-carboxylic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-Methyl-1,2,4-triazole-3-carboxylic acid: Contains a methyl group instead of a cyclohexyl group.
Uniqueness: 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of a bulky cyclohexyl group and a carboxylic acid group, which imparts distinct physicochemical properties. This combination enhances its potential for specific interactions in biological systems and its utility in various applications .
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
4-cyclohexyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-11-10-6-12(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14) |
InChIキー |
KRFGPSVLBXDVBT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C=NN=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


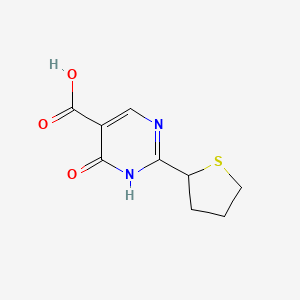
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B13174339.png)
![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)


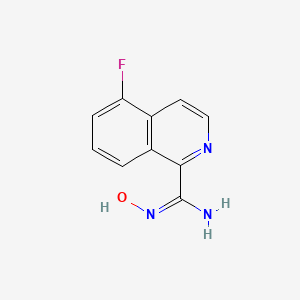

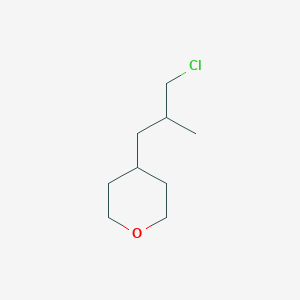

![1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13174364.png)

![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
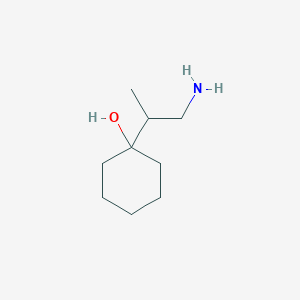
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174397.png)
